molecular formula C18H22N4O B12267386 4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

Cat. No.: B12267386
M. Wt: 310.4 g/mol
InChI Key: DVULSNKZHYQEOA-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a pyrrolidinyl group linked to a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclobutyl Group: This step often involves a substitution reaction where a cyclobutyl halide reacts with the pyrimidine core.

    Attachment of the Pyrrolidinyl Group: This can be done through a nucleophilic substitution reaction.

    Linking the Methylpyridinyl Moiety: This step involves the formation of an ether bond between the pyrrolidinyl group and the methylpyridinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It could be investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]piperidin-1-yl}pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]morpholin-1-yl}pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

4-cyclobutyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine

InChI

InChI=1S/C18H22N4O/c1-13-10-19-7-5-17(13)23-15-6-8-22(11-15)18-9-16(20-12-21-18)14-3-2-4-14/h5,7,9-10,12,14-15H,2-4,6,8,11H2,1H3

InChI Key

DVULSNKZHYQEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC(=C3)C4CCC4

Origin of Product

United States

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